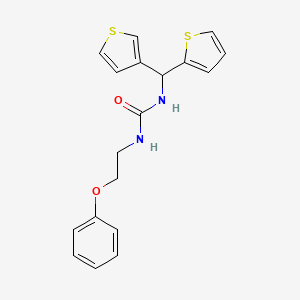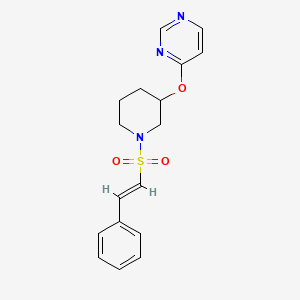
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to have potent inhibitory effects on the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells.
Mecanismo De Acción
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its anticancer effects by selectively inhibiting the activity of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. BTK is required for the activation of downstream signaling pathways that promote the proliferation and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. This compound also exhibits selectivity for BTK over other kinases, including Tec, Itk, and Bmx. In preclinical models of cancer, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve survival rates. This compound has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and rituximab.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is its selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, with a half-life of approximately 6 hours in rats and dogs. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain unknown. In addition, this compound may have limited efficacy against cancers that do not rely on BTK signaling for their growth and survival.
Direcciones Futuras
There are several future directions for the development of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine as a therapeutic agent. One potential direction is the investigation of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of this compound in other types of cancer, such as solid tumors, where BTK signaling may also play a role in tumor growth and survival. Finally, the development of second-generation BTK inhibitors with improved selectivity and potency may further enhance the therapeutic potential of this class of agents.
Métodos De Síntesis
The synthesis of (E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves the reaction of 4-amino-2-fluoro-5-(trifluoromethyl)pyrimidine with (E)-1-(3-(styrylsulfonyl)piperidin-1-yl)prop-2-en-1-one in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields this compound as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
(E)-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. In particular, this compound has been shown to be effective against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), which are characterized by the aberrant activation of BTK. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-11-4-7-16(13-20)23-17-8-10-18-14-19-17/h1-3,5-6,8-10,12,14,16H,4,7,11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFMNMVPVRWRV-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

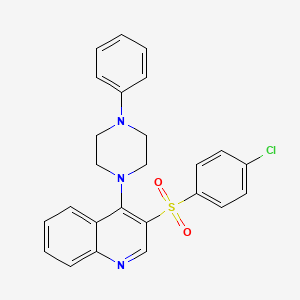
![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2893702.png)
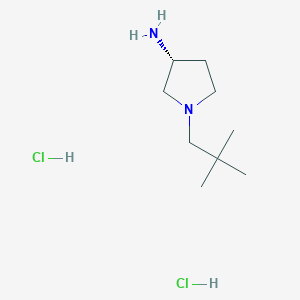
![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide](/img/structure/B2893704.png)
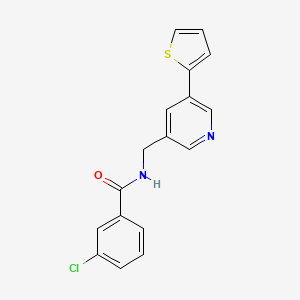
![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)
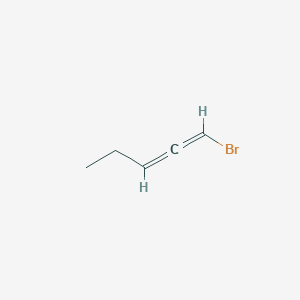
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2893711.png)
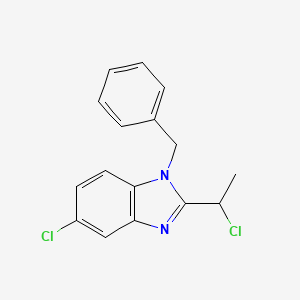

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)
